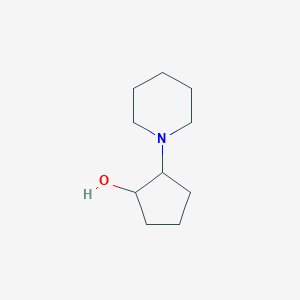

2-(Piperidin-1-yl)cyclopentan-1-ol

Description

Contextual Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry Scaffolds

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs. rsc.orgelsevierpure.comopenmedicinalchemistryjournal.com The piperidine (B6355638) ring, a six-membered saturated heterocycle containing one nitrogen atom, is particularly prominent. nih.govnih.govencyclopedia.pub Its presence in a molecule can significantly influence pharmacokinetic properties such as membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets like enzymes and receptors. rsc.orgmdpi.com This has led to the incorporation of the piperidine scaffold in a wide array of therapeutic agents, including those with anticancer, antiviral, anti-inflammatory, and analgesic properties. nih.govencyclopedia.pubijnrd.org

Historical Overview of Cyclopentanol (B49286) Derivatives in Chemical Research

Cyclopentanol and its derivatives have a long-standing history in chemical research, serving as versatile intermediates in the synthesis of complex organic molecules. ontosight.ainih.govorganic-chemistry.org The five-membered ring of cyclopentanol offers a degree of conformational flexibility that can be exploited in stereoselective synthesis. Research has explored various synthetic routes to access substituted cyclopentanols, including the hydrogenation of cyclopentenols and cycloaddition reactions. organic-chemistry.org Historically, cyclopentanol was produced from fossil-based feedstocks; however, more recent and sustainable approaches involve the conversion of biomass-derived furfural. nih.govwikipedia.orgtaylorandfrancis.com The functionalization of the cyclopentanol ring allows for the introduction of diverse chemical handles, making these compounds valuable building blocks in the synthesis of perfumes, dyes, and pharmaceuticals. nih.govgoogle.com

Structural Elucidation Challenges in Complex Bicyclic Amine-Alcohol Systems

The structural analysis of complex bicyclic systems, such as those containing both amine and alcohol functionalities, can present significant challenges. Determining the relative and absolute stereochemistry of multiple chiral centers is a non-trivial task. Vicinal amino alcohols, where the amine and alcohol groups are on adjacent carbons, are a common motif in natural products and pharmaceuticals, making their stereochemical assignment crucial for understanding their biological activity. researchgate.net Techniques such as multinuclear solid-state NMR and FTIR spectroscopy are often employed to characterize the connectivity and conformation of these molecules. mdpi.com In the case of bicyclic amino alcohols, the fusion of the two ring systems introduces additional conformational constraints that can complicate structural analysis. nih.govnih.gov The synthesis of vicinal amino alcohols can be approached through various methods, including the opening of bicyclic aziridine (B145994) intermediates. iwu.edu

Scope and Objectives of Academic Research on 2-(Piperidin-1-yl)cyclopentan-1-ol

Academic research on this compound and related structures is driven by the desire to explore new chemical space and develop novel synthetic methodologies. The primary objectives often include the development of efficient and stereoselective synthetic routes to access these compounds. Given the prevalence of both piperidine and cyclopentanol motifs in bioactive molecules, a significant area of research focuses on evaluating the potential pharmacological applications of these hybrid structures. google.commdpi.com This includes investigating their potential as tankyrase inhibitors or for their effects on the central nervous system. google.com Furthermore, understanding the structure-activity relationships of these compounds is a key goal, which involves synthesizing a library of analogues with systematic variations to probe the impact of different substituents on their biological and chemical properties.

Structure

3D Structure

Properties

CAS No. |

652970-68-8 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2-piperidin-1-ylcyclopentan-1-ol |

InChI |

InChI=1S/C10H19NO/c12-10-6-4-5-9(10)11-7-2-1-3-8-11/h9-10,12H,1-8H2 |

InChI Key |

YJEHWGWZIACGHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2CCCC2O |

Origin of Product |

United States |

Stereochemical Investigations of 2 Piperidin 1 Yl Cyclopentan 1 Ol

Chirality and Stereoisomerism in 2-(Piperidin-1-yl)cyclopentan-1-ol

The molecular structure of this compound contains two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring. The presence of these two stereocenters gives rise to the possibility of multiple stereoisomers.

Diastereomeric and Enantiomeric Forms

Theoretically, with two chiral centers, a maximum of four stereoisomers (2^2) can exist for this compound. These can be grouped into two pairs of enantiomers. The relative orientation of the hydroxyl (-OH) and piperidinyl groups determines whether the diastereomers are cis or trans.

Cis Isomers: The hydroxyl and piperidinyl groups are on the same side of the cyclopentane ring. This configuration exists as a pair of enantiomers: (1R,2S)-2-(Piperidin-1-yl)cyclopentan-1-ol and (1S,2R)-2-(Piperidin-1-yl)cyclopentan-1-ol.

Trans Isomers: The hydroxyl and piperidinyl groups are on opposite sides of the cyclopentane ring. This configuration also exists as a pair of enantiomers: (1R,2R)-2-(Piperidin-1-yl)cyclopentan-1-ol and (1S,2S)-2-(Piperidin-1-yl)cyclopentan-1-ol.

Without experimental data, it is not possible to definitively assign the physical and chemical properties of each specific isomer.

Configurational Assignment Methodologies

The absolute and relative configurations of the stereoisomers of this compound would typically be determined using a combination of spectroscopic and crystallographic techniques.

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of cyclic compounds. For this compound, one could theoretically use 1H NMR to distinguish between the cis and trans diastereomers based on the coupling constants (J-values) between the protons on C1 and C2. The magnitude of this coupling constant is dependent on the dihedral angle between the two protons, which differs between the cis and trans isomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximity between the protons on C1 and C2 and the substituents, helping to confirm their relative orientation. However, a search of the literature did not yield any published NMR spectra for this specific compound.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This technique would unambiguously establish both the relative (cis or trans) and absolute (R/S) configuration of the stereocenters. To date, no crystal structures for any of the stereoisomers of this compound have been deposited in the Cambridge Structural Database or reported in the literature.

Conformational Analysis of the Cyclopentane Ring and Piperidine (B6355638) Moiety

Ring Puckering and Preferred Conformations

The cyclopentane ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the envelope and the half-chair . The substituents on the ring influence the energetic preference for one conformation over the other. In the case of this compound, the bulky piperidinyl group and the hydroxyl group would play a significant role in determining the most stable pucker of the cyclopentane ring for both the cis and trans isomers.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The large substituent at the nitrogen atom (the cyclopentanol (B49286) ring system) would preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. However, without specific computational or experimental studies on this compound, the precise conformational preferences and the energetic barriers to ring interconversion remain unknown.

Intramolecular Interactions and Hydrogen Bonding Networks

The stereochemistry of this compound is significantly influenced by intramolecular interactions, particularly hydrogen bonding. The presence of a hydroxyl group (-OH) and a tertiary amine (the piperidine nitrogen) in close proximity allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of electrons on the nitrogen atom. This interaction plays a crucial role in dictating the preferred conformation of the molecule and the relative orientation of the piperidine and cyclopentanol rings.

In the cis isomer, the hydroxyl group and the piperidinyl substituent are on the same side of the cyclopentane ring, facilitating a strong intramolecular hydrogen bond. This interaction leads to a more rigid, folded conformation. Conversely, in the trans isomer, these groups are on opposite sides, making direct intramolecular hydrogen bonding less favorable. As a result, the trans isomer is likely to adopt a more extended conformation and engage in intermolecular hydrogen bonding with other molecules, either of itself or of a solvent.

Computational studies and spectroscopic analyses, such as NMR spectroscopy, are pivotal in elucidating these intramolecular interactions. Theoretical calculations can predict the most stable conformations by evaluating the energy minima, while experimental NMR data, including chemical shifts and coupling constants, can provide evidence for the presence and strength of hydrogen bonds. For instance, the downfield shift of the hydroxyl proton in the NMR spectrum is a characteristic indicator of its involvement in hydrogen bonding.

Racemic Mixture Resolution Techniques for this compound

The synthesis of this compound typically results in a racemic mixture, which is a 50:50 mixture of its two enantiomers. nih.gov Since enantiomers often exhibit different pharmacological activities, their separation, or resolution, is a critical step in the development of chiral drugs. nih.gov The resolution of this amino alcohol can be achieved through several methods, including chiral derivatization followed by separation and preparative chiral chromatography.

Chiral Derivatization and Separation

Chiral derivatization is a classical method for resolving racemic mixtures. This technique involves reacting the racemic compound with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility and melting point, which allows for their separation by conventional methods like fractional crystallization or chromatography. nih.gov

For this compound, which contains both a hydroxyl and an amino functional group, several types of chiral derivatizing agents can be employed. Chiral acids, such as (+)-tartaric acid or (-)-mandelic acid, can react with the basic piperidine nitrogen to form diastereomeric salts. nih.gov These salts can then be separated by fractional crystallization. Alternatively, the hydroxyl group can be esterified with a chiral carboxylic acid or its derivative, such as Mosher's acid chloride, to form diastereomeric esters that can be separated by chromatography. mdpi.com After separation, the individual enantiomer of this compound can be recovered by hydrolyzing the ester or neutralizing the salt.

Table 1: Common Chiral Derivatizing Agents for Alcohols and Amines

| Derivatizing Agent Class | Functional Group Targeted | Resulting Diastereomer | Separation Method |

| Chiral Carboxylic Acids | Amine | Diastereomeric Salts | Fractional Crystallization |

| Chiral Acid Chlorides | Alcohol | Diastereomeric Esters | Chromatography |

| Chiral Isocyanates | Alcohol | Diastereomeric Carbamates | Chromatography |

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful and widely used technique for the direct separation of enantiomers on a larger scale. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net

For the resolution of this compound, high-performance liquid chromatography (HPLC) with a suitable chiral column is the method of choice. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds, including amino alcohols. The separation efficiency depends on several factors, including the nature of the CSP, the mobile phase composition, and the temperature. researchgate.net The separated enantiomers are collected as they elute from the column, providing access to the optically pure forms of the compound.

Table 2: Comparison of Racemic Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral Derivatization | Conversion to diastereomers, followed by separation based on different physical properties. nih.gov | Utilizes standard separation techniques like crystallization and achiral chromatography. | Requires additional reaction and purification steps; the chiral auxiliary may be expensive. |

| Preparative Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Direct separation without chemical modification; applicable to a wide range of compounds. nih.gov | Requires specialized and often costly chiral columns; optimization of separation conditions can be time-consuming. |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 2-(Piperidin-1-yl)cyclopentan-1-ol in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships between atoms.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the numerous non-equivalent protons in the cyclopentyl and piperidinyl rings. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, the chemical shift of which is highly dependent on solvent, concentration, and temperature, typically appearing between δ 2.0 and 5.0 ppm.

Carbinol Proton (CH-OH): The proton attached to the carbon bearing the hydroxyl group (C1) is expected to resonate downfield, likely in the range of δ 3.5-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom.

Proton at the Piperidine (B6355638) Junction (CH-N): The proton on the carbon attached to the piperidine nitrogen (C2) would also be shifted downfield, typically in the region of δ 2.5-3.5 ppm.

Piperidine and Cyclopentane (B165970) Protons: The remaining methylene (B1212753) protons of both the piperidine and cyclopentane rings will produce a complex series of overlapping multiplets in the upfield region of the spectrum, generally between δ 1.2 and 2.5 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on predicted data and known chemical shift ranges for similar structures, the following assignments can be anticipated:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | 70-80 |

| C2 (CH-N) | 60-70 |

| Piperidine (α-CH₂) | 50-60 |

| Cyclopentane (CH₂) | 20-40 |

| Piperidine (β, γ-CH₂) | 20-30 |

Coupling constants (J) in the ¹H NMR spectrum are crucial for determining the stereochemistry (cis or trans) of the substituents on the cyclopentane ring. The magnitude of the vicinal coupling constant between the protons on C1 and C2 (³J_H1,H2) is diagnostic. For the trans isomer, a larger coupling constant (typically 8-12 Hz) is expected due to the anti-periplanar relationship of the protons. In contrast, the cis isomer would exhibit a smaller coupling constant (typically 2-5 Hz) for the syn-clinal protons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, tracing the sequence of protons around the cyclopentane ring and within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. Each cross-peak links a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for connecting the piperidine ring to the cyclopentane ring via correlations from the C2-H proton to the carbons of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. For the stereochemical assignment, NOESY is a powerful tool. In the cis isomer, a NOE cross-peak would be expected between the protons on C1 and C2. Conversely, in the trans isomer, such a cross-peak would be absent or very weak.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. For this compound (C10H19NO), the expected monoisotopic mass is 169.1467 g/mol . youtube.com An experimental HRMS measurement confirming this value provides strong evidence for the elemental composition of the molecule.

The fragmentation of cyclic amino alcohols in the mass spectrometer often proceeds through characteristic pathways. The molecular ion peak [M]⁺ may be observed, though it can be weak. Common fragmentation patterns for compounds containing piperidine and alcohol functionalities include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of a cyclopentanol (B49286) radical or the formation of a stable piperidinium (B107235) ion.

Loss of Water: Dehydration, the loss of a water molecule (H₂O, 18 Da) from the molecular ion, is a characteristic fragmentation of alcohols.

Ring Opening and Fragmentation: The cyclopentane and piperidine rings can undergo ring-opening followed by further fragmentation, leading to a series of smaller charged fragments.

A plausible fragmentation pathway would involve the initial ionization of the nitrogen atom, followed by cleavage of the bond between C1 and C2 of the cyclopentane ring, leading to a characteristic fragment ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and amine functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Hydroxyl (-OH) | O-H Stretching | 3600 - 3200 | Strong, broad band due to hydrogen bonding. mdpi.com |

| Amine (C-N) | C-N Stretching | 1250 - 1020 | Medium to weak absorption. beilstein-journals.org |

| Alkane (C-H) | C-H Stretching | 3000 - 2850 | Strong, sharp absorptions. |

| Alcohol (C-O) | C-O Stretching | 1150 - 1050 | Strong absorption. |

The broadness of the O-H stretching band is a key indicator of hydrogen bonding, which can be either intermolecular or intramolecular. As this compound is a tertiary amine, there will be no N-H stretching vibrations. beilstein-journals.orgresearchgate.net The presence of these characteristic bands in the IR spectrum provides confirmatory evidence for the presence of the hydroxyl and piperidinyl groups within the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the CD signal, provides information about the stereochemical features of the molecule.

Conformational Effects on CD Spectra

The CD spectrum of a chiral molecule is exquisitely sensitive to its conformational state. Changes in the spatial arrangement of atoms and functional groups can lead to significant alterations in the observed CD signals. For a molecule like this compound, which possesses considerable conformational flexibility in both the cyclopentane and piperidine rings, as well as the orientation of the hydroxyl group, these effects are particularly pronounced.

The conformational equilibrium can be influenced by factors such as the solvent and temperature. In non-polar solvents, conformations stabilized by intramolecular hydrogen bonds are often favored. In contrast, polar protic solvents can disrupt these internal interactions by forming hydrogen bonds with the solute, leading to a different conformational population.

These conformational shifts are directly reflected in the CD spectrum. For instance, a change in the dihedral angle between the chromophoric groups (in this case, the n→σ* transitions of the N- and O-substituents) will alter the rotational strengths of the electronic transitions, resulting in changes in the position, sign, and intensity of the CD bands. Theoretical calculations, such as those based on time-dependent density functional theory (TDDFT), are crucial for interpreting these spectral changes. researchgate.netmdpi.com By calculating the theoretical CD spectra for different low-energy conformers, it is possible to correlate the experimental spectrum with the predominant solution-state conformation.

To illustrate this, consider the hypothetical CD spectral data for two different conformers of (1R,2R)-2-(Piperidin-1-yl)cyclopentan-1-ol presented in the table below. The data showcases how a change in conformation can dramatically alter the CD spectrum.

| Conformer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| Conformer A (Intramolecular H-bond) | 215 | +5.2 |

| 198 | -3.8 | |

| Conformer B (Solvated, no H-bond) | 220 | -2.1 |

| 205 | +1.5 |

This is an interactive data table. You can sort and filter the data to explore the conformational effects on the CD spectrum.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

While CD spectroscopy probes electronic transitions, Vibrational Circular Dichroism (VCD) measures the differential absorption of left- and right-circularly polarized infrared light, corresponding to vibrational transitions. biotools.us VCD is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govchemistryworld.com The methodology involves a comparison of the experimental VCD spectrum with the theoretically calculated spectrum for a chosen enantiomer. biotools.us

The process begins with a computational conformational search to identify all significant low-energy conformers of the molecule. For each of these conformers, the VCD spectrum is calculated using quantum mechanical methods, typically Density Functional Theory (DFT). nih.gov A Boltzmann-averaged theoretical spectrum is then generated based on the relative energies of the conformers. youtube.com If the signs and relative intensities of the major bands in the calculated spectrum match those of the experimental spectrum, the absolute configuration of the molecule is confidently assigned as that of the enantiomer used in the calculation. biotools.usyoutube.com

For this compound, the VCD spectrum would exhibit characteristic bands associated with the C-H, O-H, C-O, and C-N stretching and bending vibrations. The chirality of the molecule renders these vibrations VCD-active, producing a unique fingerprint in the spectrum. The presence of the piperidinyl group, an N-substitution on the amino alcohol core, can enhance the chiroptical response, leading to more intense and informative VCD signals. nih.gov

The following table presents hypothetical experimental VCD data for the (1R,2R) enantiomer of this compound and the corresponding DFT-calculated data. The strong correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

| Wavenumber (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated ΔA x 10⁻⁵ ((1R,2R) config.) | Vibrational Assignment |

| 2960 | +3.5 | +4.1 | Asymmetric CH₂ stretch (Piperidine) |

| 2875 | -2.8 | -3.2 | Symmetric CH₂ stretch (Cyclopentane) |

| 1450 | -1.9 | -2.3 | CH₂ scissoring |

| 1105 | +5.1 | +5.8 | C-O stretch |

| 1050 | -4.2 | -4.9 | C-N stretch |

This interactive table allows for a direct comparison between the hypothetical experimental and calculated VCD data, illustrating the basis for absolute configuration determination.

Theoretical and Computational Studies on 2 Piperidin 1 Yl Cyclopentan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular geometry and electronic properties of a compound. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for determining the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations could be employed to determine the optimized geometry of 2-(Piperidin-1-yl)cyclopentan-1-ol, identifying the most stable arrangement of its atoms. These calculations would also yield important electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. However, specific DFT optimization data for this compound are not available in the surveyed literature.

Ab Initio Methods for Energetic Landscape Exploration

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. These methods could be used to explore the energetic landscape of this compound, identifying various isomers and transition states. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide precise energy calculations. A thorough search of scientific databases did not yield any studies that have applied these ab initio methods to this compound.

Conformational Space Exploration and Energy Minima

The flexibility of the piperidine (B6355638) and cyclopentane (B165970) rings in this compound allows for a variety of different spatial arrangements, or conformations. Understanding this conformational space is key to comprehending its biological activity and physical characteristics.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid exploration of different conformations. MD simulations would provide insight into the dynamic behavior of the molecule over time, including the stability of different conformers and the transitions between them. No published molecular mechanics or dynamics studies were identified for this compound.

Potential Energy Surface Mapping

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. For this compound, mapping the PES would involve systematically changing key dihedral angles to identify all low-energy conformers and the energy barriers between them. This detailed analysis would provide a comprehensive understanding of the molecule's flexibility and preferred shapes. At present, a potential energy surface map for this compound has not been published.

Spectroscopic Property Predictions via Computational Chemistry

Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and for the structural elucidation of a compound. Methods such as Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis spectra, while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Nuclear magnetic resonance (NMR) chemical shifts and coupling constants can also be computed. Despite the utility of these predictive methods, no computational spectroscopic data for this compound were found in the public domain.

While basic information is available for related compounds, such as 1-[(2R)-piperidin-2-yl]cyclopentan-1-ol nih.gov and 2-(piperidin-2-yl)cyclopentan-1-ol uni.lu, specific, in-depth computational studies on this compound are conspicuously absent from the scientific literature.

Simulated NMR, IR, and CD Spectra

Computational chemistry allows for the prediction of various spectra, which can be used to compare with experimental data to confirm molecular structures and understand their electronic properties.

Simulated NMR Spectra: Nuclear Magnetic Resonance (NMR) spectra are typically simulated using Density Functional Theory (DFT) calculations. These simulations would predict the ¹H and ¹³C chemical shifts for each unique atom in this compound. The data would be presented in a table, correlating each atom's position with its calculated chemical shift (in ppm) relative to a standard like tetramethylsilane (TMS). Such a table would be crucial for assigning peaks in an experimental spectrum.

Simulated IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational simulations would calculate the frequencies (in cm⁻¹) and intensities of the vibrational modes for this compound. Key vibrations would include the O-H stretch of the alcohol group, C-H stretches of the piperidine and cyclopentane rings, and C-N stretching of the amine.

Simulated CD Spectra: Circular Dichroism (CD) spectroscopy is essential for studying chiral molecules. Since this compound is chiral, a simulated CD spectrum would predict its differential absorption of left- and right-circularly polarized light. The simulation, often performed using time-dependent DFT (TD-DFT), would provide information on the molecule's absolute configuration and conformational preferences in solution.

Reaction Mechanism Studies and Transition State Analysis

Detailed computational studies on the synthesis of this compound would provide deep insights into its formation, helping to optimize reaction conditions and understand stereochemical outcomes.

A common synthesis route for this compound involves the nucleophilic ring-opening of cyclopentene oxide by piperidine. Computational studies would model this reaction pathway to:

Identify Intermediates and Transition States: Calculations would map the potential energy surface of the reaction, identifying the structures of all transition states and any intermediates.

Calculate Activation Energies: The energy barriers for each step of the reaction would be calculated. This data helps predict the reaction rate and determine the rate-limiting step. For instance, the energy difference between the reactants and the transition state for the nucleophilic attack of piperidine on the epoxide ring would be a key calculated value.

A representative data table for such a study would include the calculated energies (e.g., in kcal/mol) for reactants, transition states, and products.

Table 1: Hypothetical Energy Profile for the Synthesis of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Cyclopentene oxide + Piperidine | 0.0 |

| TS1 | Transition state for nucleophilic attack | Data not available |

| Product | This compound | Data not available |

No published data is available for these values.

Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its physical properties, such as solubility and boiling point.

Intermolecular Interactions: The primary intermolecular interaction for this molecule would be hydrogen bonding, involving the hydroxyl group's hydrogen atom as a donor and its oxygen atom (or the piperidine's nitrogen atom) as an acceptor. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze and quantify the strength of these hydrogen bonds in a dimer or larger cluster of the molecule.

Solvation Effects: The behavior of a molecule can change significantly in different solvents. Solvation models, such as the Polarizable Continuum Model (PCM), would be used to simulate how the structure and properties of this compound are affected by various solvents (e.g., water, ethanol, chloroform). These calculations could predict changes in conformational stability and spectroscopic signatures upon solvation.

Compound Names Mentioned

Chemical Reactivity and Transformation Pathways of 2 Piperidin 1 Yl Cyclopentan 1 Ol

Hydroxyl Group Functionalization Reactions

The secondary hydroxyl group in 2-(Piperidin-1-yl)cyclopentan-1-ol is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation.

Esterification can be achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides. For instance, treatment with acetic anhydride (B1165640), often in the presence of a base or an enzymatic catalyst, would yield the corresponding acetate (B1210297) ester. A general enzymatic esterification of a similar secondary alcohol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol, with acetic anhydride in supercritical carbon dioxide using Candida rugosa lipase (B570770) has been reported. medcraveonline.com While specific conditions for this compound are not detailed in the reviewed literature, analogous reactions are common in organic synthesis.

Etherification can be accomplished through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, reaction with sodium hydride followed by methyl iodide would produce the corresponding methyl ether. nih.gov

| Reaction Type | Reagent | Product |

| Esterification | Acetic Anhydride | 2-(Piperidin-1-yl)cyclopentyl acetate |

| Etherification | 1. Sodium Hydride 2. Methyl Iodide | 1-Methoxy-2-(piperidin-1-yl)cyclopentane |

Oxidation Reactions to Ketones

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 2-(Piperidin-1-yl)cyclopentan-1-one. Several mild and selective oxidation methods are available to achieve this transformation without affecting the piperidine (B6355638) ring.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature. organic-chemistry.org This method is known for its high yields and tolerance of various functional groups. wikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org The Swern oxidation is characterized by its mild reaction conditions, typically performed at low temperatures (e.g., -78 °C), which helps to minimize side reactions. adichemistry.com It is a widely used alternative to chromium-based oxidants. organic-chemistry.org

| Oxidation Method | Reagents | Typical Conditions |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane, Room Temperature |

| Swern Oxidation | 1. Oxalyl Chloride, DMSO 2. Triethylamine | Dichloromethane, -78 °C to Room Temperature |

Nucleophilic Substitution of Activated Hydroxyls

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate or mesylate.

Tosylation: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate. This tosylate is a good substrate for SN2 reactions. In some cases, the in situ formed tosylate of a similar amino alcohol, 2-(piperazin-1-yl)ethanol, has been observed to spontaneously convert to the corresponding chloride. nih.gov

Once activated as a tosylate, the compound can react with various nucleophiles. For example, treatment with a halide salt (e.g., sodium bromide) would lead to the corresponding halo-substituted cyclopentane (B165970) derivative.

Piperidine Nitrogen Reactivity

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, allowing for a range of reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides. For instance, treatment with an alkyl bromide or iodide in a suitable solvent like acetonitrile (B52724) can introduce an alkyl group onto the nitrogen atom. wikipedia.org The reaction may be facilitated by the addition of a non-nucleophilic base to neutralize the hydrogen halide formed.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides. For example, reaction with propionyl chloride in the presence of a base would yield the corresponding N-propionyl derivative. adichemistry.com

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (e.g., Ethyl Bromide) | 1-Ethyl-1-(2-hydroxycyclopentyl)piperidin-1-ium bromide |

| N-Acylation | Acyl Chloride (e.g., Propionyl Chloride) | 1-(1-(2-Hydroxycyclopentyl)piperidin-1-yl)propan-1-one |

Quaternization of the Amine Nitrogen

As a tertiary amine, the piperidine nitrogen can undergo quaternization by reacting with an excess of an alkylating agent, such as methyl iodide. mdpi.com This reaction leads to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. For example, extensive methylation with methyl iodide would result in the formation of 1-(2-hydroxycyclopentyl)-1-methylpiperidin-1-ium iodide. The quaternization of piperidine rings is a well-established transformation. sigmaaldrich.cn

Cyclopentane Ring Modification Reactions

Modifications to the cyclopentane ring of a molecule such as this compound would involve reactions that alter the carbocyclic framework itself, either through cleavage, rearrangement, or direct functionalization of its carbon-hydrogen bonds.

Ring Opening and Rearrangement Pathways

Despite extensive searches of chemical literature, no specific studies detailing the ring-opening or rearrangement reactions of this compound have been identified. Such transformations would likely require significant activation, for instance, through oxidative cleavage or acid-catalyzed rearrangement, but experimental data for this specific substrate are not available.

Functionalization of the Cyclopentane Ring C-H Bonds

The direct functionalization of C-H bonds is a prominent area of modern synthetic chemistry. However, there is no specific documented research on the C-H functionalization of the cyclopentane ring in this compound. General methods for C-H activation on cyclic alkanes exist, but their application to this amino alcohol has not been reported.

Stereospecific and Stereoselective Transformations

Given the chiral centers present in this compound, its behavior in stereospecific and stereoselective reactions is of theoretical interest.

Retention, Inversion, and Racemization Pathways

There is a lack of published data concerning the stereochemical outcomes of reactions at the chiral centers of this compound. Studies on whether reactions proceed with retention, inversion, or racemization of stereochemistry would be necessary to understand its reactive properties fully, but such studies have not been found.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are efficient processes where three or more reactants combine in a single step. While piperidine and cyclopentane derivatives are often utilized in MCRs, a thorough search did not yield any published examples where this compound is specifically used as a reactant in such transformations.

Derivatization Strategies and Applications in Organic Synthesis

Utilization of 2-(Piperidin-1-yl)cyclopentan-1-ol and its Analogues as Chiral Building Blocks

The rigid scaffold of chiral 2-aminocyclopentan-1-ols makes them ideal starting materials for the synthesis of more complex chiral molecules. Their bifunctional nature allows for selective modifications at either the amino or hydroxyl group, providing access to a diverse range of derivatives.

Derivatives of chiral 2-aminocyclopentan-1-ols have been extensively developed as ligands for a wide array of asymmetric catalytic reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

One of the most prominent applications is in the asymmetric transfer hydrogenation of ketones. For instance, ligands derived from chiral 2-amino-1-cyclopentanols, when complexed with ruthenium, have been shown to be highly effective catalysts for the reduction of various ketones to their corresponding chiral alcohols with high enantioselectivity.

Another significant area of application is in asymmetric carbon-carbon bond-forming reactions. For example, chiral ligands based on the 2-aminocyclopentan-1-ol scaffold have been successfully employed in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, yielding the product in high enantiomeric excess.

Beyond their use as ligands, chiral 2-aminocyclopentan-1-ols serve as valuable chiral building blocks for the total synthesis of complex natural products and pharmaceuticals. The inherent chirality of these compounds can be transferred to the target molecule, obviating the need for a separate asymmetric step.

For instance, the cyclopentane (B165970) ring can be incorporated into the core structure of a target molecule, or the functional groups can be used as handles for further elaboration. The synthesis of various biologically active compounds, including alkaloids and prostaglandins, has been accomplished using chiral 2-aminocyclopentan-1-ols as key starting materials.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound is crucial for fine-tuning the steric and electronic properties of the resulting ligands and for studying structure-reactivity relationships.

By systematically modifying the substituents on the nitrogen atom and the cyclopentane ring, researchers can gain insights into how these changes affect the catalytic activity and enantioselectivity of the corresponding metal complexes. For example, replacing the piperidinyl group with other cyclic or acyclic amines can have a profound impact on the catalyst's performance.

Studies have shown that the size of the substituent on the nitrogen atom can influence the steric environment around the metal center, thereby affecting the approach of the substrate. Similarly, the introduction of substituents on the cyclopentane ring can alter the conformation of the chelate ring and, consequently, the enantioselectivity of the catalyzed reaction.

Immobilization and Heterogenization of this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation from the reaction mixture, catalyst recyclability, and the potential for use in continuous flow reactors.

Derivatives of chiral 2-aminocyclopentan-1-ols have been successfully immobilized on various polymeric supports, such as polystyrene and silica (B1680970) gel. The hydroxyl group is a common attachment point, allowing the ligand to be tethered to the support via an ether or ester linkage.

These immobilized catalysts have been employed in a range of asymmetric reactions, often retaining high levels of activity and enantioselectivity. For example, a polymer-supported ruthenium catalyst bearing a chiral 2-aminocyclopentan-1-ol-derived ligand has been used for the asymmetric transfer hydrogenation of ketones, demonstrating good recyclability over several catalytic cycles.

Solid-phase synthesis has also been utilized to prepare libraries of chiral ligands based on the 2-aminocyclopentan-1-ol scaffold. This high-throughput approach allows for the rapid screening of a large number of ligands to identify the optimal catalyst for a particular transformation.

Precursor Role in Advanced Organic Synthesis

The unique arrangement of functional groups in this compound makes it a valuable starting material for the synthesis of more complex molecules, particularly those with applications in catalysis and medicinal chemistry. The inherent chirality that can be present in this molecule further enhances its appeal as a precursor for asymmetric synthesis.

Derivatization Strategies

The reactivity of the hydroxyl and amino groups in this compound allows for a range of derivatization strategies. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. The piperidine (B6355638) nitrogen, a tertiary amine, can be quaternized or, under specific conditions, the piperidine ring itself can be modified.

One key derivatization pathway involves the modification of the hydroxyl group to form chiral ligands. For instance, the alcohol can be converted into a phosphinite or phosphite (B83602) ligand by reaction with chlorophosphines. These ligands, in combination with transition metals, can be employed in a variety of asymmetric catalytic reactions.

Another significant derivatization involves the oxidation of the secondary alcohol to the corresponding ketone, 2-(piperidin-1-yl)cyclopentan-1-one. This ketone can then serve as a versatile intermediate for further carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Michael additions, leading to a diverse array of substituted cyclopentane derivatives.

Applications in Organic Synthesis

The application of this compound and its derivatives as precursors is an area of active research. The core structure is analogous to other β-amino alcohols that have proven to be effective organocatalysts and chiral ligands in a multitude of asymmetric transformations.

Chiral derivatives of this compound are potential candidates for use as catalysts or chiral auxiliaries in reactions such as:

Asymmetric Aldol Reactions: The β-amino alcohol moiety can act as a bifunctional catalyst, activating both the nucleophile and the electrophile.

Asymmetric Michael Additions: Similar to other chiral amino alcohols, it can be used to induce enantioselectivity in the conjugate addition of nucleophiles to α,β-unsaturated compounds.

Asymmetric Hydrogenation: Derivatives where the hydroxyl group is modified to be part of a pincer ligand could be effective in the enantioselective reduction of ketones and imines.

Advanced Research Perspectives and Future Directions

Integration of Machine Learning in Synthesis Design and Prediction

Furthermore, ML is being applied to predict the optimal conditions for a given chemical transformation, including solvent, catalyst, temperature, and reaction time. chemrxiv.org For the synthesis of 2-(Piperidin-1-yl)cyclopentan-1-ol, which involves the formation of a C-N bond and the presence of a chiral center, predicting conditions that favor high yield and stereoselectivity is crucial. Data-driven models can analyze the subtle interplay of various reaction parameters to forecast the most effective setup, thereby reducing the need for extensive empirical optimization. chemrxiv.org

The table below illustrates potential ML-driven predictions for key steps in the synthesis of this compound.

| Synthetic Step | Predicted Parameter | ML Model Application | Potential Advantage |

| Reductive Amination of Cyclopentanone (B42830) with Piperidine (B6355638) | Catalyst and Reducing Agent | Classification algorithms to select the most effective catalyst and reagent combination from a known library. | Increased yield and reduced side product formation. |

| Epoxide Ring-Opening | Solvent and Temperature | Regression models to predict the optimal temperature for maximizing regioselectivity. | Enhanced control over the stereochemical outcome. |

| Asymmetric Hydrogenation | Chiral Ligand | Models trained on ligand-substrate interactions to suggest the best ligand for high enantioselectivity. | Efficient synthesis of a specific enantiomer. |

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. acs.orgresearchgate.netrsc.orgmdpi.com The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry methodologies. acs.orgresearchgate.net

The key transformations in the synthesis of this compound, such as reductive amination or the ring-opening of epoxides, often involve exothermic reactions or the use of hazardous reagents. rsc.org Performing these reactions in a continuous flow reactor allows for precise temperature control, minimizing the risk of thermal runaways and improving the safety profile of the process. acs.orgresearchgate.net The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction times and higher yields. researchgate.net

Recent advancements in the continuous flow synthesis of piperidine derivatives have demonstrated the feasibility of this approach for constructing the piperidine ring itself, offering a potential route to a fully continuous synthesis of the target molecule. acs.orgresearchgate.net

Sustainable Synthesis Methodologies and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new synthetic routes, and the synthesis of this compound is no exception. rsc.orgajchem-a.com The focus is on minimizing environmental impact by using less hazardous substances, reducing waste, and improving energy efficiency.

Key areas for applying green chemistry principles to the synthesis of this compound include:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical carbon dioxide, or bio-based solvents. beilstein-journals.orgrsc.org Water-mediated reactions, for example, have been shown to be effective for certain cyclization reactions leading to piperidinols. nih.gov

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to replace stoichiometric reagents. nih.gov For instance, the use of a Ru1CoNP/HAP surface single-atom alloy catalyst has been reported for the synthesis of piperidines from biomass-derived furfural, showcasing a sustainable route to the piperidine core. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly effective in this regard. ajchem-a.com

Alternative Reagents: Finding benign replacements for hazardous reagents. For example, in peptide synthesis, which shares some chemical principles with the synthesis of amino alcohol derivatives, alternatives to piperidine for Fmoc deprotection are being actively researched to reduce the environmental and health impacts of this commonly used base. rsc.orgresearchgate.net

The following table outlines potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Example | Benefit |

| Use of Renewable Feedstocks | Synthesis of the cyclopentane (B165970) or piperidine ring from biomass. | Deriving cyclopentanone from furfural. nih.gov | Reduced reliance on fossil fuels. |

| Catalysis | Employing a reusable catalyst for the key C-N bond formation. | Heterogeneous catalysts for reductive amination. | Simplified purification and catalyst recycling. |

| Safer Solvents | Performing reactions in water or a biodegradable solvent. | Aqueous synthesis of piperidinols. nih.gov | Reduced environmental pollution and worker exposure. |

| Waste Prevention | Designing a one-pot synthesis to minimize intermediate isolation. | A tandem reaction sequence without work-up steps. | Higher overall yield and less solvent waste. |

Exploration of Novel Reactivity Patterns for this compound

The 1,2-amino alcohol motif present in this compound offers a rich platform for exploring novel reactivity patterns. nih.govorganic-chemistry.orgacs.org Research in this area focuses on developing new methods for the synthesis of this structural unit and on utilizing its inherent reactivity for further chemical transformations.

Recent advances in synthetic methodology provide new avenues for the construction of 1,2-amino alcohols. These include:

Radical-Mediated Reactions: The use of radical cyclization of amino-aldehydes or the decarboxylative coupling of amino acids with carbonyl compounds under photoredox catalysis presents new strategies for forming the C-C and C-N bonds of the 2-aminocyclopentanol (B113218) core. rsc.orgnih.gov

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a highly enantioselective method for synthesizing chiral 1,2-amino alcohols. acs.org This could be applied to a precursor of this compound to achieve high stereocontrol.

Hydrogen-Borrowing Catalysis: This strategy enables the coupling of alcohols and amines, where the alcohol is transiently oxidized to an aldehyde, which then reacts with the amine. beilstein-journals.orgnih.gov This approach could be used for the direct N-alkylation of a 2-aminocyclopentanol with a piperidine precursor.

The inherent reactivity of the N-substituted cyclic amino alcohol can also be harnessed. For example, the selective cyclization of amino alcohols can lead to either lactams or cyclic amines, depending on the reaction conditions, showcasing the tunable reactivity of this functional group arrangement. rsc.orgresearchgate.netrsc.org

Potential for Derivatization in Materials Science and Polymer Chemistry

The functional groups present in this compound, namely the secondary amine within the piperidine ring and the hydroxyl group, make it an interesting building block for materials science and polymer chemistry. nih.govresearchcommons.org

The hydroxyl group can be readily derivatized to introduce polymerizable functionalities, such as acrylates or methacrylates. researchcommons.org For instance, a similar amino alcohol, 1-chloro-3-piperidine-2-propanol, has been esterified with methacrylic acid to produce a monomer that undergoes radical polymerization. researchcommons.org This suggests that this compound could be similarly converted into a monomer for the synthesis of novel polymers. The resulting polymers, containing pendant piperidine and cyclopentyl groups, could exhibit interesting properties, such as specific thermal behavior, solubility, or the ability to coordinate with metal ions.

In materials science, amino alcohols are used as building blocks for various functional materials. alfa-chemistry.com They can be incorporated into poly(ester amide) elastomers, which are biodegradable and have potential applications in tissue engineering. nih.gov The presence of both amine and hydroxyl groups allows for the formation of both amide and ester linkages, providing a means to tune the mechanical and degradation properties of the resulting polymer. nih.gov Derivatization of this compound could lead to new monomers for such applications, with the piperidine and cyclopentyl moieties potentially influencing the material's properties.

Interdisciplinary Approaches to Understanding Complex Chemical Systems Involving this compound

The study of this compound and its derivatives benefits significantly from interdisciplinary approaches that combine synthetic chemistry with computational modeling, catalysis, and medicinal chemistry. nih.govmdpi.comresearchgate.netresearchgate.net

Catalysis: Chiral β-amino alcohols are valuable as bifunctional organocatalysts, possessing both a Brønsted basic site (the amine) and a Brønsted acidic site (the hydroxyl group). researchgate.net This dual functionality can be exploited in a variety of asymmetric transformations. Investigating the catalytic activity of this compound in reactions such as aldol (B89426) condensations, Michael additions, or Diels-Alder reactions could uncover new catalytic applications.

Medicinal Chemistry: The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. ajchem-a.comnih.govmdpi.comresearchgate.netmdpi.com Interdisciplinary studies combining organic synthesis, computational docking, and biological assays are crucial for exploring the potential of this compound derivatives as therapeutic agents. For example, understanding the structure-activity relationship of piperidine-based compounds as sigma receptor ligands can guide the design of new derivatives with improved affinity and selectivity. nih.gov

Computational Chemistry: Computational methods are invaluable for understanding the reactivity and properties of this compound at a molecular level. nih.gov Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the stereochemical outcome of reactions, and rationalize the observed reactivity patterns. For instance, DFT studies on the ring-opening of tetrahydrofurfurylamine (B43090) to form piperidine have provided insights into the reaction pathway, which could be relevant to the synthesis of the piperidine ring in the target molecule. nih.gov

The integration of these diverse fields will undoubtedly accelerate the discovery of new synthetic methods, applications, and fundamental understanding of the chemical systems involving this compound.

Q & A

Basic: What are the recommended synthetic routes for 2-(Piperidin-1-yl)cyclopentan-1-ol, and how can reaction conditions be optimized for yield and purity?

Answer:

A common synthetic approach involves the condensation of cyclopentanone with piperidine under reductive amination conditions. For example, hydroboration-oxidation strategies (e.g., using BH₃·Me₂S followed by H₂O₂/NaOH) can yield cyclopentanol derivatives with stereochemical control . Optimization includes:

- Temperature control : Lower temperatures (−25°C) enhance enantioselectivity in chiral syntheses .

- Stoichiometry : Excess amine (piperidine) drives the reaction to completion.

- Purification : Column chromatography or recrystallization improves purity, as recommended for structurally similar amines in supporting information guidelines .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and cyclopentanol hydroxyl (δ ~1.5–2.5 ppm) .

- FT-IR : Hydroxyl stretch (~3200–3600 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) validate functional groups .

- HPLC/MS : Ensures purity (>95%) and molecular weight confirmation (MW = 169.26 g/mol) .

- X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous cyclopentanol derivatives .

Advanced: How does the stereochemistry of this compound influence its reactivity and biological activity, and what chiral resolution techniques are recommended?

Answer:

- Reactivity : Stereochemistry affects hydrogen-bonding capacity and nucleophilic substitution rates. For example, trans-isomers may exhibit higher stability due to reduced steric hindrance .

- Biological activity : Enantiomers can show differential receptor binding, as seen in chiral piperidine derivatives modulating enzyme activity .

- Resolution techniques :

Advanced: What computational modeling approaches can predict the interaction of this compound with biological targets, and how should these be validated experimentally?

Answer:

- Molecular docking : Predicts binding affinities to receptors (e.g., GPCRs or kinases) using software like AutoDock Vina. For example, piperidine-containing compounds show affinity for neurotransmitter transporters .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories).

- Validation :

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics.

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters .

Data Contradiction: How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

Answer:

- Purity verification : Reproduce synthesis and characterize compounds using NMR and HPLC to rule out impurities .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Orthogonal assays : Cross-validate results with functional (e.g., cAMP assays) and binding studies (e.g., radioligand displacement) .

Advanced: What are the mechanistic pathways for the oxidation and reduction reactions of this compound, and how do substituents affect these pathways?

Answer:

- Oxidation : The hydroxyl group can oxidize to a ketone using KMnO₄ or CrO₃, while the piperidine ring forms N-oxides with H₂O₂ .

- Reduction : LiAlH₄ reduces ketone derivatives to secondary alcohols.

- Substituent effects : Electron-donating groups (e.g., methyl on piperidine) slow oxidation rates, as shown in Hammett studies .

Basic: What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound as per academic journal standards?

Answer:

- Detailed protocols : Report exact molar ratios, solvents, and temperatures (e.g., "0°C for BH₃·Me₂S addition") .

- Supporting information : Include raw NMR/FTR spectra and chromatograms, following Beilstein Journal guidelines .

- Negative controls : Test reactions without catalysts or amines to confirm product specificity.

Advanced: How can the piperidine ring's conformation in this compound impact its pharmacological properties, and what techniques are used to study this?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.